molecular formula C10H10N2O2 B054138 5-Amino-3-(3-methoxyphenyl)isoxazole CAS No. 119162-46-8

5-Amino-3-(3-methoxyphenyl)isoxazole

Cat. No.: B054138
CAS No.: 119162-46-8
M. Wt: 190.2 g/mol
InChI Key: GFZSBBXGHNWHSF-UHFFFAOYSA-N
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Description

5-Amino-3-(3-methoxyphenyl)isoxazole is a heterocyclic compound with the molecular formula C10H10N2O2. It is characterized by an isoxazole ring substituted with an amino group at the 5-position and a methoxyphenyl group at the 3-position.

Biochemical Analysis

Biochemical Properties

5-Amino-3-(3-methoxyphenyl)isoxazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, such as organ damage or systemic toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, the compound can inhibit enzymes involved in the synthesis of key metabolites, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound can accumulate in specific compartments or organelles, where it exerts its effects. The localization and accumulation of the compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3-methoxyphenyl)isoxazole typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then cyclized to form the isoxazole ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(3-methoxyphenyl)isoxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can yield a wide range of functionalized isoxazole compounds .

Scientific Research Applications

5-Amino-3-(3-methoxyphenyl)isoxazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Similar in structure but with a methyl group instead of a methoxyphenyl group.

    5-Amino-3-phenylisoxazole: Lacks the methoxy group on the phenyl ring.

    3-(3-Methoxyphenyl)-5-isoxazolamine: Another isomer with different substitution patterns.

Uniqueness

5-Amino-3-(3-methoxyphenyl)isoxazole is unique due to the presence of both an amino group and a methoxyphenyl group on the isoxazole ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds. Its unique structure makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZSBBXGHNWHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405392
Record name 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119162-46-8
Record name 3-(3-Methoxyphenyl)-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119162-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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